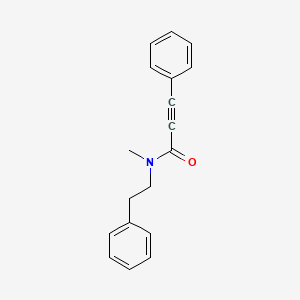
N-Methyl-3-phenyl-N-(2-phenylethyl)prop-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-3-phenyl-N-(2-phenylethyl)prop-2-ynamide is an organic compound with the molecular formula C18H17NO It is a tertiary amide with a unique structure that includes both phenyl and phenylethyl groups attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-3-phenyl-N-(2-phenylethyl)prop-2-ynamide typically involves the reaction of N-methyl-N-(2-phenylethyl)amine with phenylacetylene under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the deprotonation of phenylacetylene, allowing it to react with the amine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-3-phenyl-N-(2-phenylethyl)prop-2-ynamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, alkoxide) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Applications De Recherche Scientifique
N-Methyl-3-phenyl-N-(2-phenylethyl)prop-2-ynamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-Methyl-3-phenyl-N-(2-phenylethyl)prop-2-ynamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-3-phenyl-N-(2-phenylethyl)prop-2-enamide: This compound has a similar structure but with a double bond instead of a triple bond.
N-Methyl-3-phenyl-N-(2-phenylethyl)prop-2-amine: This compound has an amine group instead of an amide group.
Uniqueness
N-Methyl-3-phenyl-N-(2-phenylethyl)prop-2-ynamide is unique due to its specific structure, which includes both phenyl and phenylethyl groups attached to the nitrogen atom. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
823189-00-0 |
|---|---|
Formule moléculaire |
C18H17NO |
Poids moléculaire |
263.3 g/mol |
Nom IUPAC |
N-methyl-3-phenyl-N-(2-phenylethyl)prop-2-ynamide |
InChI |
InChI=1S/C18H17NO/c1-19(15-14-17-10-6-3-7-11-17)18(20)13-12-16-8-4-2-5-9-16/h2-11H,14-15H2,1H3 |
Clé InChI |
XGPDVIFAUFWQCC-UHFFFAOYSA-N |
SMILES canonique |
CN(CCC1=CC=CC=C1)C(=O)C#CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



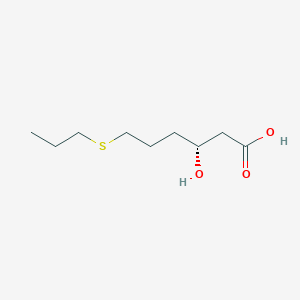
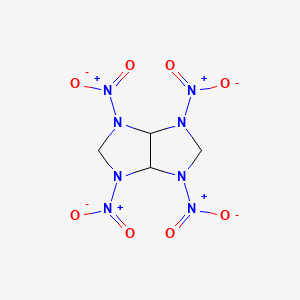
![Spiro[9H-fluorene-9,2'-[2H]indene], 1',3'-dihydro-1'-(1H-inden-2-yl)-](/img/structure/B14233228.png)
![N'-benzhydryl-N-[2-(2-chlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14233235.png)
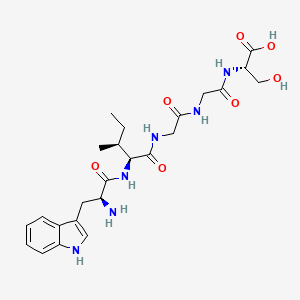
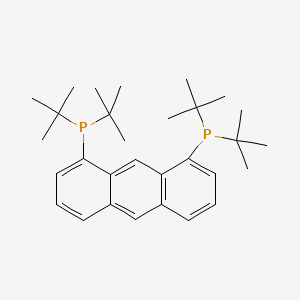
![N-[(3R)-2,6-Dioxooxan-3-yl]dodecanamide](/img/structure/B14233261.png)
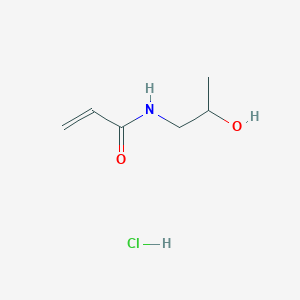

![N-[1-(3,4-Dichlorophenyl)ethenyl]acetamide](/img/structure/B14233289.png)
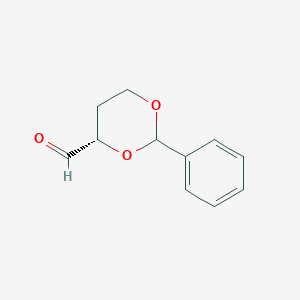
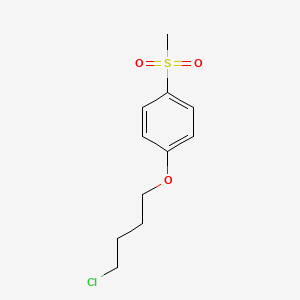
![(2-Carboxyethyl)[tris(hydroxymethyl)]phosphanium chloride](/img/structure/B14233301.png)
